2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that features a unique structure combining imidazolidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and imidazolidine-based molecules. Examples include:
- Thiophene-2-carboxamide
- Imidazolidine-2-thione
- 2-oxo-1,3-thiazolidine-4-carboxylic acid
Uniqueness
What sets 2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide apart is its combined structure of thiophene and imidazolidine rings, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide is a novel compound that has attracted attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This compound features a unique structure that combines imidazolidine and thiophene moieties, which are known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An imidazolidine ring
- Two thiophene rings
- A carboxamide functional group
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. Preliminary studies suggest that the compound may:
- Inhibit key enzymes involved in cancer cell metabolism.
- Modulate signaling pathways related to cell cycle regulation and apoptosis.
Research indicates that compounds with similar structures often exhibit activities against various cancer cell lines by inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation by targeting cyclin-dependent kinases (CDKs) .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:
- IC50 Values : The compound has shown IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 5.6 |
HeLa (Cervical Cancer) | 4.8 |
A549 (Lung Cancer) | 6.0 |
These findings suggest that the compound may effectively inhibit the growth of tumors in these models .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have indicated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results indicate a promising profile for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to control groups, supporting its efficacy in vivo.
- Combination Therapy : Research indicates enhanced efficacy when combined with existing chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .
Properties
IUPAC Name |
2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-14-4-5-16(12)13(18)15-11(9-3-7-19-8-9)10-2-1-6-20-10/h1-3,6-8,11H,4-5H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMTDMREWGSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.